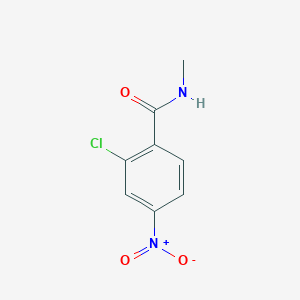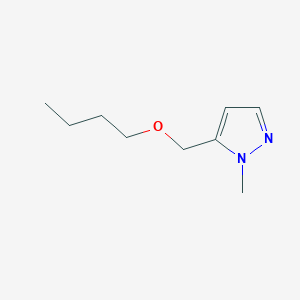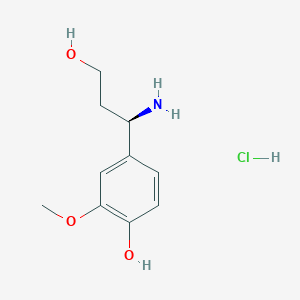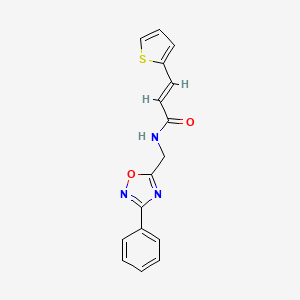![molecular formula C13H17ClF3N3O B2531789 N-(propan-2-yl)-2-méthyl-2-[(3-chloro-5-trifluorométhylpyridin-2-yl)amino]propanamide CAS No. 2060750-54-9](/img/structure/B2531789.png)
N-(propan-2-yl)-2-méthyl-2-[(3-chloro-5-trifluorométhylpyridin-2-yl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide is a useful research compound. Its molecular formula is C13H17ClF3N3O and its molecular weight is 323.74. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications agrochimiques
Les trifluorométhylpyridines (TFMP), qui comprennent le composé en question, constituent un motif structurel clé dans les ingrédients agrochimiques actifs . Elles sont principalement utilisées pour protéger les cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux produits agrochimiques contenant des TFMP ont obtenu des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés de TFMP sont utilisés dans l’industrie pharmaceutique . Cinq produits pharmaceutiques contenant la fraction TFMP ont obtenu l’autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d’essais cliniques .
Applications vétérinaires
Dans l’industrie vétérinaire, deux produits contenant la fraction TFMP ont obtenu l’autorisation de mise sur le marché .
Synthèse de nouvelles molécules
La 2-amino-3-chloro-5-trifluorométhylpyridine, un dérivé du composé, sert de réactif dans la synthèse de nouvelles molécules hybrides imidazo[1,2-a]pyridine-coumarine . Ces molécules sont des inhibiteurs potentiels de la NS5B dans le traitement de l’hépatite C .
Médicaments approuvés par la FDA
Les médicaments approuvés par la FDA contenant le groupe trifluorométhyle (TFM, -CF3) au cours des 20 dernières années ont été résumés . Cela inclut les molécules médicamenteuses potentielles incorporant le CF3, y compris leurs synthèses et leurs utilisations pour diverses maladies et affections .
Activité fongicide
Les dérivés du composé ont été étudiés pour leur activité fongicide . La relation entre la structure chimique et l’activité biologique a été examinée en regardant l’effet des groupes pyridine contenant différents substituants .
Mécanisme D'action
Target of Action
Compounds with a trifluoromethylpyridine group have been found to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can play a significant role in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of ns5b in the potential treatment of hepatitis c .
Result of Action
It is suggested that the compound can enhance drug potency toward certain enzymes, potentially leading to therapeutic effects .
Propriétés
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClF3N3O/c1-7(2)19-11(21)12(3,4)20-10-9(14)5-8(6-18-10)13(15,16)17/h5-7H,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPYRPZNHFRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)






![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)


![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2531725.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2531726.png)
![1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2531727.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
